molecular formula C15H12ClN3O3S2 B2613220 3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 477845-26-4

3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2613220
CAS No.: 477845-26-4
M. Wt: 381.85
InChI Key: ABJDKUOQXCCWKB-LSCVHKIXSA-N
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Description

The compound 3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyran-2-one core substituted with a hydrazine-linked thiazole-thiophene moiety. Key structural attributes include:

  • Pyran-2-one backbone: Analogous to coumarin (benzopyran-2-one), this scaffold is associated with diverse biological activities, including antimicrobial and anticancer effects .
  • Thiazole-thiophene-hydrazine substituent: The 3-chlorothiophene group introduces steric and electronic effects, while the thiazole-hydrazine linker may contribute to metal chelation or receptor binding .

Properties

IUPAC Name

3-[(Z)-N-[[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S2/c1-7-5-11(20)12(14(21)22-7)8(2)18-19-15-17-10(6-24-15)13-9(16)3-4-23-13/h3-6,20H,1-2H3,(H,17,19)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJDKUOQXCCWKB-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC2=NC(=CS2)C3=C(C=CS3)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N\NC2=NC(=CS2)C3=C(C=CS3)Cl)/C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one (CAS No. 477845-26-4) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C15H12ClN3O3S2C_{15}H_{12}ClN_3O_3S_2, with a molecular weight of 381.86 g/mol. The structure features a thiazole ring, a hydrazine moiety, and a pyranone core, which are known to contribute to various biological activities.

Structural Formula

C15H12ClN3O3S2\text{C}_{15}\text{H}_{12}\text{ClN}_3\text{O}_3\text{S}_2

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and hydrazone functionalities exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the antitumor activity of similar thiazole derivatives and found that several compounds displayed IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) against MCF-7 and HepG2 cell lines .

Table: Cytotoxicity Data of Related Compounds

CompoundIC50 (µg/mL)Cell Line
T12.21MCF-7
T261.67BGC-823
T381.11HepG2

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Flow cytometry analyses have shown that certain derivatives can induce apoptosis in cancer cells by triggering cell cycle arrest at the G0/G1 phase .
  • Inhibition of Tyrosinase Activity : Some studies have highlighted the inhibitory effect on tyrosinase, an enzyme involved in melanin production, which may also correlate with anticancer properties .

Case Studies

  • Synthesis and Evaluation : A study synthesized a library of hydrazone derivatives and evaluated their cytotoxicity against breast cancer cell lines (MCF-7). One notable derivative exhibited significant cytotoxicity comparable to established drugs .
  • Flow Cytometry Analysis : In another investigation, compounds similar to the target molecule were subjected to flow cytometry analysis, revealing their ability to alter cell cycle dynamics and induce apoptosis in HeLa cells .

Pharmacological Profile

The biological activity of this compound extends beyond anticancer properties. Research indicates potential antimicrobial and anti-inflammatory effects due to its structural components.

Antimicrobial Activity

Some thiazole derivatives have shown promising antimicrobial properties against various bacterial strains, suggesting that the compound may also possess similar activities .

Scientific Research Applications

Antimicrobial Activity

CMT-4 has demonstrated antibacterial properties against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that the compound may disrupt bacterial cell membranes or inhibit key enzymatic processes necessary for bacterial survival. Studies are ongoing to further elucidate the exact mechanisms involved in its antibacterial action.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest that it may also possess cytotoxic effects against cancer cell lines. Preliminary studies have indicated that CMT-4 can induce apoptosis in certain cancer cells, although further investigations are required to confirm its efficacy and safety in clinical settings.

Case Studies and Research Findings

Several studies have investigated the applications of CMT-4:

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of CMT-4 against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to standard antibiotics, suggesting a promising role for CMT-4 in treating bacterial infections.
  • Cytotoxicity Assay : In vitro assays using various cancer cell lines demonstrated that CMT-4 induces cell death via apoptosis. The compound showed a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
  • Mechanistic Studies : Ongoing research aims to elucidate the specific molecular targets of CMT-4 within bacterial and cancer cells. Initial findings suggest that it may interfere with critical metabolic pathways essential for cell survival.

Comparison with Similar Compounds

Structural Analogues and Bioactivity Trends

Compound A shares structural motifs with coumarins, thiazole derivatives, and pyran-based heterocycles. Below is a comparative analysis based on substituent effects and bioactivity data from literature.

Table 1: Bioactivity and Substituent Effects of Selected Analogues
Compound Core Structure Substituents/Modifications Bioactivity (MIC, μg/L) Key Reference
Compound A Pyran-2-one 4-OH, 6-Me, thiazole-3-chlorothiophene Data not reported -
Compound 27–32 Pyran/Pyridine R = 4-OMe, 4-Me, 3-OH, H, 4-Cl, 4-NO2 23.40–46.87
4i, 4j () Coumarin-pyrimidinone Tetrazole, thioxo-pyrimidine Not specified
derivatives Thiazole-hydrazine Acetamide, chlorophenyl groups Not specified
Key Observations:

Pyran vs. Pyridine Cores : Pyran derivatives (e.g., Compound 27–32 ) exhibit superior antimicrobial activity compared to pyridine analogs, with MIC values as low as 23.40 μg/L . Compound A ’s pyran-2-one core may similarly enhance bioactivity.

Substituent Effects: Electron-donating groups (e.g., 4-OMe, 4-Me, 3-OH) improve antimicrobial potency, while electron-withdrawing groups (e.g., 4-Cl, 4-NO2) reduce it . Compound A’s 3-chlorothiophene substituent (electron-withdrawing) may moderate activity compared to 4-OMe or 4-Me analogs but could enhance target specificity via hydrophobic interactions.

Hydrogen Bonding and Crystallographic Considerations

The 4-hydroxy group in Compound A likely participates in intermolecular hydrogen bonding, influencing crystal packing and solubility. Similar coumarin derivatives exhibit stabilized conformations via OH···O interactions, which correlate with enhanced thermal stability and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one?

  • Methodology : A common approach involves condensation reactions between hydrazine derivatives and ketonic precursors. For example, thiosemicarbazide and phenacyl cyanide can be used to form the hydrazine-thiazole core, followed by coupling with a pyran-2-one moiety under reflux conditions in ethanol or acetic acid . Optimization of solvent polarity (e.g., ethanol vs. dimethylformamide) and temperature (60–80°C) is critical to achieve yields >70% .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR can resolve the Z-configuration of the hydrazone group and confirm the presence of the 3-chlorothiophene ring (δ ~7.2–7.5 ppm for aromatic protons) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures purity >95% .
  • X-ray crystallography : Single-crystal analysis verifies intramolecular hydrogen bonding between the hydroxyl group (4-hydroxy) and the pyranone oxygen, stabilizing the tautomeric form .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Methodology :

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage below 25°C in inert atmospheres .
  • Photostability : UV-Vis studies indicate susceptibility to photodegradation; amber glassware and limited light exposure are recommended .
  • Solvent compatibility : Stable in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and steric effects of substituents on bioactivity?

  • Methodology :

  • DFT calculations : Gaussian 09W simulations (B3LYP/6-311++G(d,p) basis set) predict electron density distribution, highlighting the electrophilic nature of the thiazole ring and nucleophilic regions of the hydrazone group .
  • Molecular docking : AutoDock Vina can model interactions with biological targets (e.g., enzymes), identifying key binding residues near the 3-chlorothiophene moiety .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Dose-response standardization : Use in vitro assays (e.g., MTT for cytotoxicity) with controlled concentrations (1–100 µM) to minimize variability .
  • Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .
  • Comparative SAR studies : Modify substituents (e.g., replacing 3-chlorothiophene with 4-fluorophenyl) to isolate structure-activity relationships .

Q. What reaction mechanisms govern the formation of byproducts during synthesis?

  • Methodology :

  • Kinetic monitoring : Real-time FT-IR tracks intermediate formation (e.g., hydrazone tautomers) and identifies competing pathways .
  • Isolation of intermediates : Chromatographic separation of side products (e.g., E-isomers or oxidized pyranone derivatives) clarifies mechanistic bottlenecks .

Q. How can spectroscopic data differentiate between tautomeric forms of the pyran-2-one ring?

  • Methodology :

  • Variable-temperature NMR : Observing chemical shift changes in the hydroxyl proton (δ ~12–14 ppm) at 25°C vs. −40°C reveals keto-enol tautomerism .
  • IR spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and O–H (3200–3400 cm⁻¹) confirm the dominant tautomer in solid-state vs. solution .

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